1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

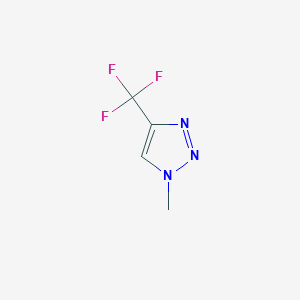

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 4-position where the trifluoromethyl group is located.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Catalysts: Copper (Cu(I)) and other transition metal catalysts are frequently employed in cycloaddition and substitution reactions.

Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of the trifluoromethyl group into triazole derivatives enhances their pharmacological profiles. Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit a wide range of biological activities including:

- Anticancer Activity : Triazole derivatives have been identified as selective inhibitors of c-Met kinases, which are implicated in various cancers. For instance, PF-04217903 is a notable example demonstrating potent inhibition (IC50 = 0.005 µM) and has been selected for preclinical trials aimed at cancer treatment .

- Antimicrobial Properties : Triazole derivatives have shown promising activity against various pathogens. A study highlighted the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives that exhibited significant antimicrobial activity against bacteria and fungi .

- Antiviral Efficacy : The triazole scaffold has been explored for its antiviral potential, particularly against viruses like SARS-CoV-2. The structural modifications involving trifluoromethyl groups have been shown to improve binding affinity to viral targets .

Case Study: Anticancer Activity

A comprehensive study on the synthesis of 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole derivatives revealed their efficacy as c-Met inhibitors. The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl substitution significantly enhances biological activity compared to non-fluorinated analogs.

Agrochemicals

The unique properties of triazoles make them valuable in agricultural applications as fungicides and herbicides. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability in plants.

- Fungicidal Activity : Triazole compounds have been utilized to develop effective fungicides that combat fungal diseases in crops. Their mechanism often involves inhibiting ergosterol biosynthesis in fungal cell membranes.

Data Table: Fungicidal Activity of Triazole Derivatives

| Compound Name | Target Fungus | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Compound A | Fusarium oxysporum | 10 | |

| Compound B | Botrytis cinerea | 15 | |

| Compound C | Aspergillus niger | 20 |

Material Science

In addition to biological applications, triazoles are being explored for their utility in material science due to their stability and ability to form coordination complexes.

- Polymer Chemistry : Triazole-containing polymers are being synthesized for use in coatings and adhesives due to their enhanced mechanical properties and resistance to environmental degradation.

Case Study: Synthesis of Triazole Polymers

Research has demonstrated that incorporating this compound into polymer matrices results in materials with improved thermal stability and mechanical strength. These materials are suitable for high-performance applications such as aerospace components.

Mecanismo De Acción

The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, modulating their activity and function .

Comparación Con Compuestos Similares

1-Methyl-1H-1,2,3-triazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

4-(Trifluoromethyl)-1H-1,2,3-triazole: Lacks the methyl group, affecting its reactivity and applications.

1-Phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole:

Uniqueness: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The incorporation of the trifluoromethyl group enhances its pharmacological properties, making it a target for further research and development.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit potent antimicrobial properties. Studies have shown that compounds with the trifluoromethyl group demonstrate enhanced activity against a range of pathogens.

- Mechanism : The mechanism of action often involves inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis.

- Case Study : A study found that triazole derivatives showed significant activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

- Key Findings :

- In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines such as A549 (lung cancer) and MDA-MB-435 (breast cancer).

- A notable case involved a series of triazole derivatives where one compound showed IC50 values as low as 0.1 µM against A549 cells, indicating strong antiproliferative activity .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have also been investigated. Compounds containing the triazole moiety have been shown to inhibit pro-inflammatory cytokines.

- Research Insights : Triazoles can modulate pathways involved in inflammation by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators. This suggests their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is heavily influenced by their structural features. The introduction of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and overall potency.

| Compound | Activity Type | IC50/ MIC (µM) | Notes |

|---|---|---|---|

| 1-Methyl-4-(CF3)-Triazole | Antimicrobial | 0.5 - 8 | Effective against Candida species |

| 1-Methyl-4-(CF3)-Triazole | Anticancer | 0.1 | Strong activity against A549 cells |

| Various Triazoles | Anti-inflammatory | N/A | Inhibition of COX enzymes |

Propiedades

IUPAC Name |

1-methyl-4-(trifluoromethyl)triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c1-10-2-3(8-9-10)4(5,6)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDHLBJSZSGEER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.